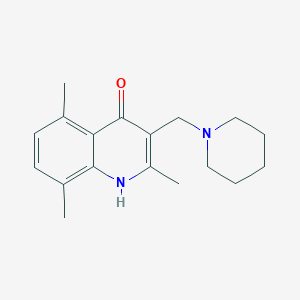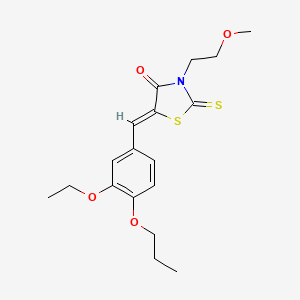![molecular formula C19H20ClN3O3S B4748792 2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4748792.png)
2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide
Descripción general
Descripción
2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide, also known as MLN4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). NAE is responsible for activating NEDD8, which is a protein that regulates the activity of other proteins by attaching to them. MLN4924 has been found to have potential as an anti-cancer agent, as it inhibits the activity of several proteins that are important for cancer cell survival and growth.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide works by inhibiting the activity of NAE, which prevents the activation of NEDD8. This leads to the inhibition of several proteins that are important for cancer cell survival and growth, including cullin-RING ligases (CRLs) and DNA damage response proteins.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit tumor growth in animal models of cancer. It has also been found to have anti-angiogenic effects, meaning that it inhibits the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to administer and study than larger protein inhibitors. However, one limitation is that it can be difficult to determine the optimal dose and treatment schedule, as 2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide has been found to have different effects depending on the cancer cell type and context.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide. One area of interest is the development of combination therapies that include 2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide, as it has been found to have synergistic effects with other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from 2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide treatment. Additionally, there is ongoing research on the use of 2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide in combination with immunotherapy, as it has been found to enhance the anti-tumor immune response.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide has been extensively studied in preclinical models of cancer, and has shown promising results as a potential anti-cancer agent. It has been found to inhibit the growth and survival of cancer cells in vitro and in vivo, and has been shown to have synergistic effects with other anti-cancer agents.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-morpholin-4-ylphenyl)carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c20-14-5-7-15(8-6-14)26-13-18(24)22-19(27)21-16-3-1-2-4-17(16)23-9-11-25-12-10-23/h1-8H,9-13H2,(H2,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAREPXRKFJASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[3-(5-bromo-2-thienyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4748713.png)
![4-{5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B4748714.png)
![3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B4748719.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4748739.png)
![3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-1-naphthylacrylamide](/img/structure/B4748744.png)
![ethyl 4-amino-3-cyano-1-[2-(methoxycarbonyl)phenyl]-1H-pyrazole-5-carboxylate](/img/structure/B4748753.png)

![4-({6-tert-butyl-3-[(isopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4748775.png)

![ethyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4748787.png)

![methyl 3-(3-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4748801.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4748806.png)
